molecular formula C14H19NO3 B3019708 N-(3-(furan-3-yl)-3-hydroxypropyl)cyclohex-3-enecarboxamide CAS No. 1428358-38-6

N-(3-(furan-3-yl)-3-hydroxypropyl)cyclohex-3-enecarboxamide

Cat. No. B3019708
M. Wt: 249.31
InChI Key: ZAQSDYXSFSRWBD-UHFFFAOYSA-N
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Description

Catalytic Amidation of 5-Hydroxymethylfurfural

The study titled "Catalytic Amidation of 5-Hydroxymethylfurfural to 2,5-Furandicarboxamide over Alkali Manganese Oxides" explores the synthesis of 2,5-Furandicarboxamide through the catalytic oxidative amidation of 5-hydroxymethylfurfural (HMF) using aqueous ammonia and alkali manganese oxides as catalysts. The process achieved a yield of 85%, and the reaction intermediates, including 5-hydroxymethyl-furonitrile, 2,5-dicyanofuran, and 5-cyano-2-furancarboxamide, were identified and examined for their reactivities. Kinetic analysis indicated that the conversion of 5-cyano-2-furancarboxamide to 2,5-furandicarboxamide is the rate-limiting step, influenced by reaction temperature and the basicity of the catalyst .

Synthesis and Characterization of Furan Carboxamide Complexes

In the paper "N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide and its Co(II), Ni(II) and Cu(II) complexes: Synthesis, characterization, DFT computations, thermal decomposition, antioxidant and antitumor activity," the synthesis and characterization of a furan carboxamide derivative and its metal complexes are detailed. The ligand, N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide, was characterized using various techniques, including FT-IR, 1H NMR, and HR-MS, and its crystal structure was determined by single-crystal X-ray diffraction. The ligand forms neutral [ML2] type complexes with Co(II), Ni(II), and Cu(II) ions. Computational studies were performed to optimize the complex structures and calculate molecular orbitals. The thermal stability of the complexes was assessed through thermogravimetric analysis. Additionally, the complexes were evaluated for their antioxidant activity using DPPH and ABTS assays and for their anticancer activity against MCF-7 breast cancer cells using the MTT assay .

Analysis of Molecular Structure and Chemical Properties

The molecular structure of the furan carboxamide derivatives is crucial for understanding their reactivity and potential applications. The single-crystal X-ray diffraction technique provided insights into the spatial arrangement of atoms within the ligand, revealing that it crystallizes in the monoclinic system with specific unit cell parameters. The space group and the number of molecules per unit cell (Z) were also determined. The coordination of the ligand to metal ions as a bidentate ligand results in the formation of neutral complexes, which can be further studied for their electronic properties through computational methods such as DFT .

The physical and chemical properties of these compounds, including their thermal stability and reactivity, are influenced by their molecular structure. The thermal decomposition patterns of the metal complexes provide information on their stability and decomposition products, which is essential for practical applications. The antioxidant and antitumor activities of these compounds are also significant, as they suggest potential therapeutic uses. The assays used to evaluate these activities are standard methods to assess the biological properties of new compounds .

Safety And Hazards

The safety and hazards associated with these compounds are not well-documented13. It’s important to handle them with care and use appropriate personal protective equipment.


Future Directions

The future directions for the research on these compounds are not clear325. However, given their unique chemical structure, they may have potential applications in various industries, including pharmaceuticals and materials science.


properties

IUPAC Name

N-[3-(furan-3-yl)-3-hydroxypropyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c16-13(12-7-9-18-10-12)6-8-15-14(17)11-4-2-1-3-5-11/h1-2,7,9-11,13,16H,3-6,8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQSDYXSFSRWBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(furan-3-yl)-3-hydroxypropyl)cyclohex-3-enecarboxamide

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